Bis(2-bromopropan-2-yl)-dimethylsilane is a silane compound characterized by the presence of two bromopropan-2-yl groups and two dimethyl groups attached to a silicon atom. Its molecular formula is CHBrSi, and it has a molecular weight of approximately 303.12 g/mol. This compound falls under the category of organosilicon compounds, which are widely used in various chemical applications due to their unique properties.
The synthesis of bis(2-bromopropan-2-yl)-dimethylsilane can be achieved through several methods, primarily involving the reaction of dimethylsilane with 2-bromopropan-2-ol or related brominated compounds. A common synthetic route involves:
The reaction conditions typically require an inert atmosphere (e.g., nitrogen or argon) to prevent moisture interference, and the process is often conducted at elevated temperatures to enhance reaction rates. The yields can vary based on the specific conditions employed, including temperature, solvent choice, and catalyst presence.
Key structural data includes:
Bis(2-bromopropan-2-yl)-dimethylsilane can undergo various chemical reactions typical for organosilicon compounds, including:
The reactivity of bis(2-bromopropan-2-yl)-dimethylsilane is influenced by the steric hindrance provided by the bulky bromopropan-2-yl groups, which may affect reaction rates and selectivity.
The mechanism of action for bis(2-bromopropan-2-yl)-dimethylsilane primarily revolves around its ability to act as a silane coupling agent. In this role, it can enhance adhesion between organic materials and inorganic substrates by forming covalent bonds with both phases during polymerization processes.
Thermal stability studies indicate that bis(2-bromopropan-2-yl)-dimethylsilane retains its structure up to temperatures exceeding 200 °C before decomposing.
Bis(2-bromopropan-2-yl)-dimethylsilane has several scientific uses:
Bis(2-bromopropan-2-yl)-dimethylsilane is an organosilicon compound with the systematic name dimethylbis(2-bromopropan-2-yl)silane, reflecting its core structural features. Its molecular formula is C₈H₁₆Br₂Si, with a molecular weight of 308.11 g/mol. The central silicon atom exhibits a tetrahedral geometry, bonded to two methyl groups (-CH₃) and two 2-bromopropan-2-yl groups (-CBr(CH₃)₂). The 2-bromopropan-2-yl substituents are tertiary alkyl halides, where the bromine atom resides on a carbon adjacent to a quaternary carbon center. This configuration creates significant steric bulk and electronic influence on the silicon center.
The compound falls under the subclass of organohalosilanes, specifically featuring bromoalkyl substituents. Its IUPAC nomenclature follows silane naming rules: the dimethylsilane core is modified by bis(2-bromopropan-2-yl) substituents, denoting two identical bromoalkyl branches. The "propan-2-yl" designation specifies the bromine attachment at the second carbon of the propyl chain. This structural architecture combines the reactivity of alkyl bromides with the unique properties of organosilicon compounds, enabling diverse transformations.
Table 1: Key Structural Parameters
Property | Value | Description |
---|---|---|
Molecular Formula | C₈H₁₆Br₂Si | Indicates elemental composition |
Central Atom | Silicon (tetrahedral) | Coordinated to two methyl and two 2-bromopropan-2-yl groups |
Bond Length (Si-C) | ~186 pm | Longer than typical C-C bonds (154 pm) due to lower electronegativity of Si [5] |
Steric Environment | High | Bulky 2-bromopropan-2-yl groups create significant steric hindrance |
Electronegativity Gradient | Si (1.90) → C (2.55) | Polarizes Si-C bonds, enhancing susceptibility to nucleophiles [5] |
The synthesis of organosilicon halides traces back to 1863, when Charles Friedel and James Crafts pioneered the first organochlorosilane using zinc-based reduction methods [5]. This foundational work established routes to silicon-carbon bonds but left bromosilanes underdeveloped. Early 20th-century advancements by Frederic S. Kipping utilized Grignard reagents (RMgBr) to form alkyl- and arylsilanes, providing a template for bromosilane synthesis [5]. However, the instability of bromosilanes compared to chlorosilanes limited their application until the mid-20th century.
A pivotal shift occurred with the advent of the Müller-Rochow process (1945), which enabled direct industrial synthesis of chlorosilanes from silicon metal and alkyl chlorides [5]. While this optimized chlorosilane production, bromosilanes like bis(2-bromopropan-2-yl)-dimethylsilane required specialized routes:
Recent innovations, such as the DMAP-stabilized silylene synthesis (2020), demonstrated the reductive debromination of dibromosilanes as a controlled method to generate reactive silicon intermediates [6]. This underscored the role of bromosilanes as precursors for low-coordination silicon species, revitalizing interest in their chemistry.
Table 2: Evolution of Bromosilane Synthesis Methods
Era | Method | Advantages | Limitations |
---|---|---|---|
Early 1900s | Grignard Reactions | Broad substrate scope | Low functional group tolerance |
Mid-1900s | Hydrosilylation | Atom-economical; catalytic | Requires Pt catalysts; regioselectivity issues |
Late 1900s | Halogen Exchange | Converts chlorosilanes to bromosilanes | Equilibrium limitations |
2020s | Reductive Debromination | Generates silylenes for further functionalization | Requires stabilizing ligands (e.g., DMAP) [6] |
Bis(2-bromopropan-2-yl)-dimethylsilane occupies a strategic niche in synthetic organosilicon chemistry due to its dual functionality: the electrophilic silicon center and nucleophile-responsive alkyl bromides. This combination facilitates three key applications:
Precursor for Silicon-Centered Reactivity: The bromine atoms serve as leaving groups, enabling nucleophilic substitution at the tertiary carbon. This permits in situ generation of silanols or siloxanes under mild hydrolysis, or the formation of carbon-nucleophile bonds (e.g., with amines, alkoxides). The silicon center can subsequently undergo Fleming-Tamao oxidations to form silanols or engage in Brook rearrangements, leveraging the strength of the Si-O bond (798 kJ/mol) [5] [2].
Building Block for Dendritic Architectures: The tertiary bromide substituents allow iterative coupling with polyfunctional nucleophiles (e.g., trisilazanes), enabling controlled construction of dendrimers and hyperbranched polymers. The tetrahedral silicon center serves as a core for three-dimensional growth, while the bromine handles branch propagation. This application exploits the steric bulk of the 2-bromopropan-2-yl group to prevent cyclization and favor linear extension [2].
Cross-Coupling Substrate: The C-Br bonds participate in metal-catalyzed couplings (e.g., Kumada, Suzuki). For instance, palladium-catalyzed reactions with arylboronic acids yield arylated silanes, which are valuable in materials science. The dimethylsilane moiety offers electronic modulation in conjugated systems without steric interference, given the compact size of methyl groups relative to the bromoalkyl substituents.
Table 3: Synthetic Versatility of Bis(2-bromopropan-2-yl)-dimethylsilane
Transformation | Reagents/Conditions | Product Class | Application |
---|---|---|---|
Nucleophilic Substitution | Amines, alkoxides | α-functionalized silanes | Ligand design; silicone modifiers |
Hydrolysis | Aqueous base/acid | Silanols | Protectors; silylating agents [2] |
Tamao Oxidation | H₂O₂, fluoride | Diols via C-Si bond cleavage | Chiral auxiliaries; complex alcohols [2] |
Cross-Coupling | Pd(0), arylboronic acids | Aryl-functionalized silanes | OLEDs; conductive polymers |
This compound exemplifies the synergy between silicon and halogen chemistry, providing a versatile platform for synthesizing functionally dense molecules that bridge organic synthesis with materials innovation. Its design highlights how strategic placement of reactive groups on silicon scaffolds expands the toolbox for constructing complex molecular architectures.
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